Cas no 1428044-55-6 (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate)
2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate
- 1428044-55-6
- Z392514312
- (2-oxo-3,4-dihydro-1H-quinolin-6-yl) 1-chloroisoquinoline-3-carboxylate
- EN300-26612640
- AKOS034272056
- 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate
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- Inchi: 1S/C19H13ClN2O3/c20-18-14-4-2-1-3-11(14)10-16(22-18)19(24)25-13-6-7-15-12(9-13)5-8-17(23)21-15/h1-4,6-7,9-10H,5,8H2,(H,21,23)
- InChI Key: WGFHOEUIGOCDKC-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=CC2=CC(C(=O)OC2C=CC3=C(C=2)CCC(N3)=O)=N1
Computed Properties
- Exact Mass: 352.0614700g/mol
- Monoisotopic Mass: 352.0614700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 68.3Ų
2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26612640-0.05g |
2-oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate |
1428044-55-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate
Comprehensive Overview of 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate (CAS No. 1428044-55-6)
The compound 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate (CAS No. 1428044-55-6) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, combining a tetrahydroquinoline core with a chloroisoquinoline moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing demand for targeted therapies in modern medicine.
In recent years, the scientific community has shown increasing interest in small-molecule drug discovery, and compounds like 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate are at the forefront of this trend. The molecule's structural complexity allows for diverse interactions with biological targets, making it a valuable scaffold for medicinal chemistry optimization. Its CAS No. 1428044-55-6 serves as a critical identifier in chemical databases, facilitating efficient literature searches and patent reviews for researchers worldwide.
The pharmacological potential of this compound aligns with current industry focus areas such as precision medicine and personalized therapeutics. Its chloroisoquinoline component is particularly noteworthy, as this structural motif appears in several clinically approved drugs. The presence of both hydrogen bond donors and acceptors in its architecture suggests possible applications in addressing drug-resistant pathogens - a hot topic in antimicrobial research. Moreover, its tetrahydroquinoline segment may contribute to improved blood-brain barrier penetration, relevant for central nervous system (CNS) drug development.
From a synthetic chemistry perspective, 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate presents interesting challenges and opportunities. The ester linkage between its two aromatic systems offers a potential site for structure-activity relationship (SAR) studies, allowing medicinal chemists to explore various analogs. Current computational chemistry approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help predict its binding affinities to various biological targets before extensive laboratory testing.
The compound's physicochemical properties, including its logP value and polar surface area, suggest it may have favorable drug-likeness characteristics according to Lipinski's rule of five. These attributes are crucial for researchers screening compound libraries for lead optimization in drug discovery pipelines. Additionally, its heterocyclic architecture makes it a potential candidate for fluorescence-based assays, which are increasingly important in high-throughput screening environments.
In the context of green chemistry initiatives, synthetic routes to 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate that minimize hazardous byproducts are being explored. The pharmaceutical industry's shift toward sustainable synthesis methods has prompted investigation into catalytic approaches for constructing its tetrahydroquinoline core. Such developments align with global trends in environmentally friendly chemical production while maintaining cost-effectiveness.
Patent literature reveals growing intellectual property activity surrounding tetrahydroquinoline derivatives and chlorinated isoquinoline compounds, with CAS No. 1428044-55-6 appearing in several recent applications. This suggests commercial interest in its therapeutic potential, particularly in oncology and inflammatory diseases. The compound's multi-target potential makes it attractive for polypharmacology approaches, which aim to develop drugs that simultaneously modulate multiple biological pathways.
Analytical characterization of 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate typically involves advanced techniques such as high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. These methods are essential for confirming its structural integrity and purity, especially when used as a reference standard in biological studies. The compound's chromatographic behavior has been documented in various solvent systems, information valuable for researchers developing analytical methods.
As the scientific community continues to explore structure-based drug design, compounds like 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate serve as important case studies. Its molecular complexity challenges traditional cheminformatics approaches while providing opportunities to develop more sophisticated predictive modeling tools. The integration of artificial intelligence in drug discovery may further unlock its potential by identifying novel biological targets or optimal structural modifications.
Looking forward, 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl 1-chloroisoquinoline-3-carboxylate (CAS No. 1428044-55-6) represents an exciting area of research at the intersection of medicinal chemistry and pharmacology. Its development trajectory will likely benefit from emerging technologies such as cryo-EM for structure determination and fragment-based drug discovery approaches. As with many specialized compounds, collaboration between academic researchers and pharmaceutical developers will be key to translating its theoretical potential into practical applications that address unmet medical needs.
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